N-(2,4-dimethylphenyl)-1-hexylprolinamide
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Overview
Description
N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which contributes to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2,4-dimethylphenylamine with hexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes, thereby altering metabolic pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-Methyl-N’-(2,4-xylyl)formamidine
- N,N’-Bis(2,4-xylyl)formamidine
Uniqueness
N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE stands out due to its specific structural features, which confer unique reactivity and biological activity. Unlike its analogs, this compound exhibits enhanced binding affinity to certain receptors, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C19H30N2O |
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Molecular Weight |
302.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-hexylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H30N2O/c1-4-5-6-7-12-21-13-8-9-18(21)19(22)20-17-11-10-15(2)14-16(17)3/h10-11,14,18H,4-9,12-13H2,1-3H3,(H,20,22) |
InChI Key |
IWWOOSIYWXBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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